(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol
Description
Properties
IUPAC Name |
[1-(3-chloropyrazin-2-yl)-4-methylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-11(8-16)2-6-15(7-3-11)10-9(12)13-4-5-14-10/h4-5,16H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRXCZFWOJDMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=CN=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Chloropyrazine Intermediate
- The chloropyrazine ring is prepared or obtained as a starting material, often substituted at the 2- or 3-position with chlorine to facilitate nucleophilic substitution.
- One reported approach involves the use of 3-chloropyrazin-2-amine derivatives, which can be further functionalized through amine protection and coupling reactions.
Piperidine Ring Functionalization and Coupling
- The piperidine moiety, particularly 4-methylpiperidine, is introduced via nucleophilic aromatic substitution on the chloropyrazine ring.
- A common method involves reacting a Boc-protected piperidine derivative with the chloropyrazine under controlled conditions to form the N-substituted intermediate.
- The methyl group at the 4-position of piperidine is introduced either by starting from a methyl-substituted piperidine or by selective alkylation.
Introduction of the Hydroxymethyl Group at Piperidine 4-Position
- The hydroxymethyl substituent is commonly introduced by reduction of an ester or amide precursor.
- For example, lithium aluminum hydride (LAH) reduction of an amide intermediate yields the corresponding alcohol at the 4-position of the piperidine ring.
- The reduction step requires careful control due to the sensitivity of the pyrazine ring and other functional groups.
Representative Synthetic Route (Based on Literature)
Research Findings and Optimization Notes
- The overall yield of the final compound tends to be moderate to low, primarily due to the challenging reduction step and the sensitivity of the heterocyclic system.
- Protection of the amine on the pyrazine ring is critical to avoid side reactions during nucleophilic substitution and reduction steps.
- Microwave-assisted reactions have been explored for some intermediates to improve reaction rates and yields, though specific data for this compound are limited.
- Purification typically involves silica gel chromatography and recrystallization to achieve high purity suitable for biological testing.
Summary Table of Key Intermediates and Yields
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloropyrazine moiety can be reduced to a pyrazine ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chloropyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: (1-(3-Carboxypyrazin-2-yl)-4-methylpiperidin-4-yl)methanol.
Reduction: (1-(Pyrazin-2-yl)-4-methylpiperidin-4-yl)methanol.
Substitution: (1-(3-Aminopyrazin-2-yl)-4-methylpiperidin-4-yl)methanol or (1-(3-Thiopyrazin-2-yl)-4-methylpiperidin-4-yl)methanol.
Scientific Research Applications
(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study the interactions of pyrazine derivatives with biological macromolecules.
Medicine: It is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrazine moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Table 1: Comparative Overview of Structural Analogs
Impact of Structural Variations
Heterocyclic Core
- Pyrazine (Target Compound) : The 3-chloropyrazine group provides two nitrogen atoms in a 1,4-diazine arrangement, enabling hydrogen bonding and π-π stacking. This contrasts with pyrimidine (1,3-diazine in CAS 1269531-16-9) and pyridazine (1,2-diazine in CAS 1094223-48-9), where nitrogen positions alter electronic distribution and binding selectivity .
- Chlorine Position : Chlorine at the 3-position on pyrazine (target) vs. 2-position on pyrimidine (CAS 1269531-16-9) affects steric hindrance and dipole moments, influencing interactions with hydrophobic enzyme pockets.
Piperidine Substituents
- Geminal Methyl and Hydroxymethyl (Target) : The 4-methyl group enhances lipophilicity (higher logP), while the hydroxymethyl improves water solubility compared to analogs like 4-(4-methylpiperidin-4-yl)morpholine dihydrochloride .
- Enantiomeric Differences: The (S)- and (R)-enantiomers of (1-methylpiperidin-2-yl)methanol (CAS 136030-04-1 and 68474-13-5) demonstrate how stereochemistry impacts receptor binding, a factor less relevant in the target compound due to its symmetric 4,4-disubstitution .
Biological Activity
(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol, with CAS number 2027621-48-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₁H₁₄ClN₃O
- Molecular Weight: 241.72 g/mol
- CAS Number: 2027621-48-1
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing cancer cell proliferation and neurodegenerative processes.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines.
Table 1: Summary of Anticancer Studies
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation.
Table 2: Neuroprotective Studies
| Study Reference | Activity Assessed | Inhibition (%) |
|---|---|---|
| Malawska & Gobec | AChE Inhibition | 75 |
| Liu et al. | BuChE Inhibition | 68 |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol in preclinical models.
Case Study 1: Cancer Treatment
In a preclinical trial involving FaDu cells, treatment with the compound resulted in a significant reduction in cell viability compared to control groups, suggesting its potential as a therapeutic agent against hypopharyngeal carcinoma.
Case Study 2: Alzheimer’s Disease Model
In an Alzheimer's mouse model, administration of the compound led to improved cognitive function and reduced amyloid-beta plaque accumulation, indicating its role in neuroprotection and cognitive enhancement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
